2,6-Dihydroxy-3-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

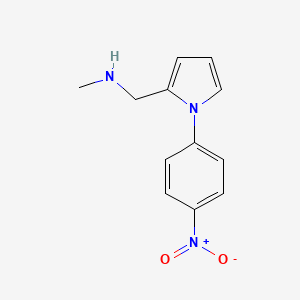

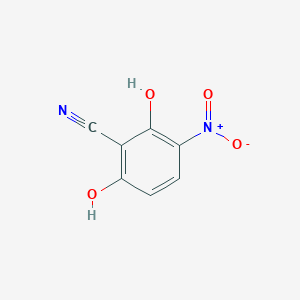

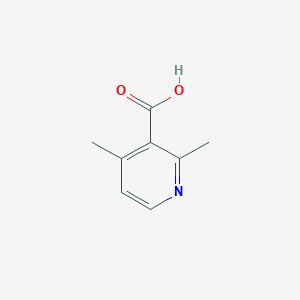

2,6-Dihydroxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H4N2O4 . It has a molecular weight of 180.12 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two hydroxyl groups, one nitro group, and one nitrile group .Physical and Chemical Properties Analysis

This compound has a melting point of 239 °C and a predicted boiling point of 358.2±42.0 °C. The predicted density is 1.69±0.1 g/cm3 .Scientific Research Applications

Nitroxyl Radicals in Pharmacological Agents

Research into polyfunctional "hybrid" compounds, incorporating nitroxyl radicals into natural compounds, suggests an area where 2,6-Dihydroxy-3-nitrobenzonitrile could potentially find application. The introduction of nitroxyl fragments into molecules often enhances biological activity, modifies its behavior, reduces general toxicity, or increases selective cytotoxicity. This approach has been applied to various classes of natural compounds, including antibiotics, lignans, and flavonoids, for the creation of new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Photosensitive Protecting Groups

Another significant application area is the use of nitro-functionalized compounds as photosensitive protecting groups in synthetic chemistry. Nitrobenzyl and related structures have shown great promise for future applications due to their responsiveness to light, enabling controlled release or activation of functional molecules (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Determination

In the realm of antioxidant research, methods for determining antioxidant activity often involve nitrobenzene derivatives for assessing the kinetics or equilibrium states of antioxidant reactions. The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy, highlighting another potential research application for nitro-functionalized compounds (Munteanu & Apetrei, 2021).

Energetic Materials and High-energetic Applications

Nitro-functionalized compounds, such as this compound, may also find applications in the development of energetic materials. Studies on compounds like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its derivatives have focused on their crystal structure, thermolysis, and potential as high-energetic materials, suggesting a similar area of application for other nitro-functionalized compounds (Singh & Felix, 2003).

Properties

IUPAC Name |

2,6-dihydroxy-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c8-3-4-6(10)2-1-5(7(4)11)9(12)13/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRWAOVXKTVXBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371174 |

Source

|

| Record name | 2,6-dihydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233585-04-1 |

Source

|

| Record name | 2,6-dihydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)